2-Trimethylsilanyloxy-propylamine

Description

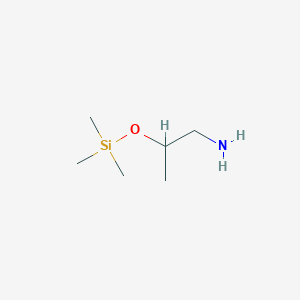

2-Trimethylsilanyloxy-propylamine (C₆H₁₇NOSi) is a silicon-containing amine derivative characterized by a trimethylsilyl ether group (-OSi(CH₃)₃) attached to a propylamine backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in reactions requiring protected amino groups or silicon-mediated transformations.

Properties

Molecular Formula |

C6H17NOSi |

|---|---|

Molecular Weight |

147.29 g/mol |

IUPAC Name |

2-trimethylsilyloxypropan-1-amine |

InChI |

InChI=1S/C6H17NOSi/c1-6(5-7)8-9(2,3)4/h6H,5,7H2,1-4H3 |

InChI Key |

ZPRPHYOYEXYXBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)O[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₆H₁₇NOSi

- Molecular Weight : 147.29 g/mol

- Structure : Combines a primary amine with a trimethylsilyloxy group at the β-position.

- Synthesis: Produced via reaction of 1-amino-propan-2-ol with trimethylsilyl chloride in tetrahydrofuran (THF) and triethylamine, followed by filtration and evaporation .

Comparison with Similar Compounds

This section compares 2-Trimethylsilanyloxy-propylamine with structurally related silicon-containing amines, focusing on reactivity, stability, and applications.

3-Triethoxysilylpropylamine (C₉H₂₃NO₃Si)

- Molecular Formula: C₉H₂₃NO₃Si

- Molecular Weight : 221.37 g/mol

- Structure : Features a triethoxysilyl group (-Si(OCH₂CH₃)₃) attached to a propylamine chain.

Key Differences :

- The trimethylsilyl group in this compound offers greater steric protection and faster deprotection kinetics compared to the bulkier triethoxysilyl group in 3-Triethoxysilylpropylamine.

- 3-Triethoxysilylpropylamine’s ethoxy groups enhance its compatibility with polar solvents and inorganic matrices, making it preferable for material science applications .

Triphenylmethylamine (C₁₉H₁₇N)

- Molecular Formula : C₁₉H₁₇N

- Molecular Weight : 259.35 g/mol

- Structure : Aromatic amine with a triphenylmethyl (-C(C₆H₅)₃) group.

| Property | This compound | Triphenylmethylamine |

|---|---|---|

| Aromaticity | Non-aromatic | Fully aromatic |

| Steric Hindrance | Moderate (flexible propyl chain) | High (rigid triphenyl group) |

| Applications | Synthetic intermediates | Protecting groups, chiral resolution |

Key Differences :

- Triphenylmethylamine’s rigid aromatic structure impedes nucleophilic reactions, whereas this compound’s flexible backbone facilitates amine participation in coupling reactions .

Research Findings and Stability Data

Thermal Stability

Reactivity in Coupling Reactions

- This compound reacts efficiently with isocyanates (e.g., 5-isocyanato-1,2,3-thiadiazole) under mild conditions, yielding thiadiazole derivatives with >80% efficiency .

- In contrast, triphenylmethylamine requires harsher conditions (e.g., HATU coupling reagents) for similar transformations due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.